1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride
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Overview
Description
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride is a chemical compound with the molecular formula C5H13ClN2OS. It is known for its unique structure, which includes a thiomorpholine ring substituted with an imino group and a methyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are often carried out in solvents such as water, ethanol, or dichloromethane under controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Imino-2-methyl-1lambda6-thiomorpholin-1-onedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-amino-6-methyl-2,3,4,5-tetrahydro-1lambda6,4-thiazine 1-oxide dihydrochloride share structural similarities but differ in specific functional groups or substituents.
Biological Activity
1-Imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride is a heterocyclic compound with the molecular formula C4H11ClN2OS and a molar mass of 170.66 g/mol. This compound features a unique thiomorpholine structure, which is significant for its biological activity. The presence of an imino group and the thiomorpholine ring contribute to its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Thiomorpholine Ring: Enhances solubility and reactivity.
- Imino Group: Contributes to biological interactions.
Biological Activity
Research indicates that 1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride exhibits several biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.
- Antifungal Activity: Potential against fungal infections has been noted.
- Anticancer Potential: Structural analogs have shown activity against multiple cancer cell lines, indicating that this compound may also possess similar properties.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Antifungal | Inhibitory effects on fungal growth | |
Anticancer | Activity against various cancer cell lines |
The exact mechanism of action for 1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride is still under investigation. However, initial studies suggest interactions with metabolic enzymes, which may influence various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride:
-
Antimicrobial Study:
- A study evaluated the antimicrobial efficacy against common pathogens, concluding that the compound displayed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
-
Anticancer Research:
- In vitro tests demonstrated that derivatives of this compound showed cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The study highlighted the need for further exploration into structure-activity relationships.
-
Fungal Inhibition:
- Research indicated that the compound could inhibit the growth of Candida species, suggesting potential applications in treating fungal infections.
Table 2: Case Study Highlights
Study Focus | Findings | Year |
---|---|---|
Antimicrobial | Significant inhibition of bacterial growth | 2023 |
Anticancer | Cytotoxic effects on breast and lung cancer | 2024 |
Fungal Inhibition | Effective against Candida species | 2023 |
Properties
Molecular Formula |
C5H14Cl2N2OS |
---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
1-imino-2-methyl-1,4-thiazinane 1-oxide;dihydrochloride |
InChI |
InChI=1S/C5H12N2OS.2ClH/c1-5-4-7-2-3-9(5,6)8;;/h5-7H,2-4H2,1H3;2*1H |
InChI Key |
SJGMHEUJRYZKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCS1(=N)=O.Cl.Cl |
Origin of Product |
United States |
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